

In Vitro Validation of UT-155: A Comparative Analysis of On-Target Effects

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Compound of Interest

Compound Name: UT-155

Cat. No.: B611605

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This guide provides a comprehensive in vitro comparison of **UT-155**, a novel selective androgen receptor (AR) degrader, with other AR-targeted therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **UT-155**'s on-target efficacy.

Executive Summary

UT-155 demonstrates potent and selective degradation of the androgen receptor (AR), including clinically relevant splice variants, a key driver of resistance to current anti-androgen therapies. In vitro studies highlight that **UT-155** is significantly more potent than the second-generation anti-androgen enzalutamide in suppressing AR-mediated gene transcription. This guide will delve into the quantitative data from key experiments, provide detailed methodologies for their replication, and illustrate the underlying molecular pathways and experimental workflows.

Comparative Analysis of In Vitro On-Target Effects

The on-target efficacy of **UT-155** was evaluated by its ability to induce AR degradation and inhibit AR-dependent signaling in various prostate cancer cell lines. Its performance was compared against established AR inhibitors, enzalutamide and bicalutamide, and the next-generation AR degrader, ARV-110.

Androgen Receptor Degradation

The efficacy of a selective androgen receptor degrader (SARD) is quantified by its half-maximal degradation concentration (DC50), representing the concentration of the compound required to reduce the cellular level of the target protein by 50%.

Table 1: Comparative DC50 Values for Androgen Receptor Degradation

Compound	Cell Line	DC50 (nM)	Citation
ARV-110	VCaP	~1	[1][2]
ARV-110	LNCaP	~1	[2]
ARV-110	22Rv1	~1	[2]

Note: Specific DC50 values for **UT-155** were not explicitly found in the searched literature. However, its potent degradation of both full-length and splice-variant AR has been demonstrated qualitatively.[3]

Inhibition of Androgen Receptor Transactivation

The inhibitory effect of **UT-155** on AR signaling was quantified by measuring its half-maximal inhibitory concentration (IC50) in AR transactivation assays. These assays typically utilize a luciferase reporter gene under the control of an androgen-responsive element.

Table 2: Comparative IC50 Values for Inhibition of AR Transactivation

Compound	Cell Line	IC50 (nM)	Citation
Enzalutamide	LNCaP	21.4	[4]
Enzalutamide	LNCaP	26	[4]
Bicalutamide	LNCaP	160	[4]

Note: **UT-155** has been reported to inhibit AR-induced gene expression with 5- to 10-fold greater potency than enzalutamide in LNCaP cells.[3]

Experimental Methodologies

To ensure the reproducibility of the findings presented, detailed protocols for the key in vitro assays are provided below.

Western Blot for Androgen Receptor Degradation

This assay quantitatively measures the reduction in AR protein levels following treatment with a degrader.

Protocol:

- **Cell Culture and Treatment:** Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media to 70-80% confluency. Cells are then treated with varying concentrations of **UT-155** or comparator compounds for a specified duration (e.g., 24 hours).
- **Cell Lysis:** After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay to ensure equal protein loading for electrophoresis.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunodetection:** The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used to detect the primary antibody.
- **Signal Detection and Analysis:** The HRP substrate is added to the membrane to produce a chemiluminescent signal, which is captured using an imaging system. The intensity of the bands corresponding to the AR protein is quantified and normalized to a loading control (e.g., GAPDH or β -actin) to determine the extent of AR degradation.

Luciferase Reporter Assay for AR Transactivation

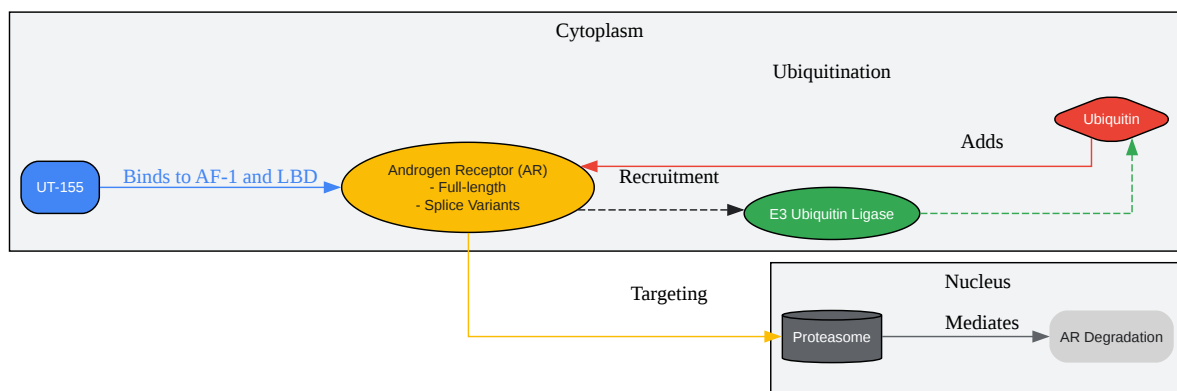
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

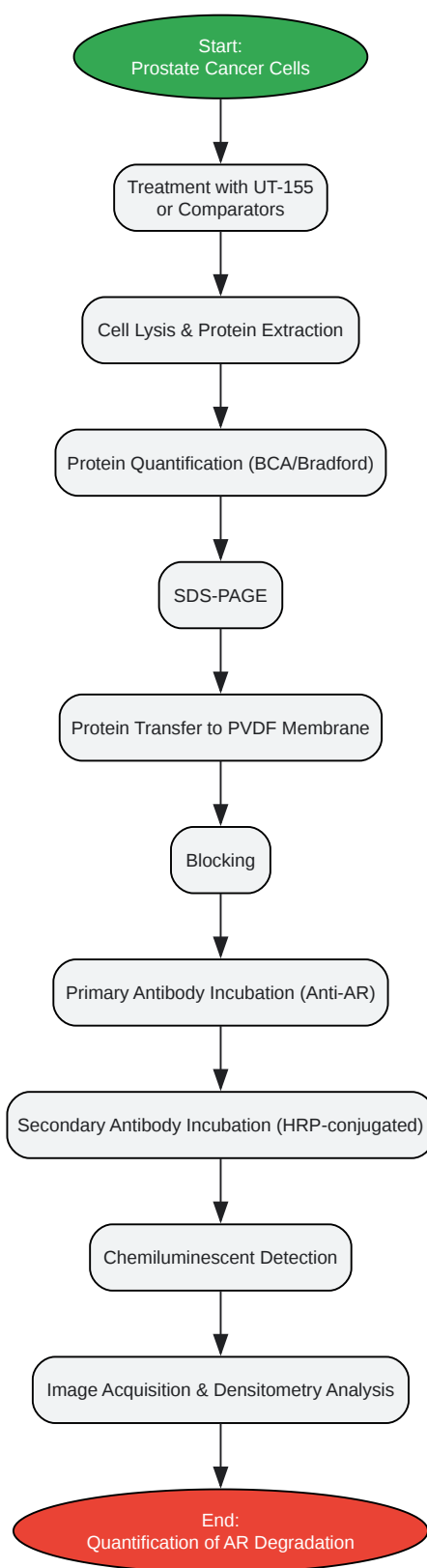
Protocol:

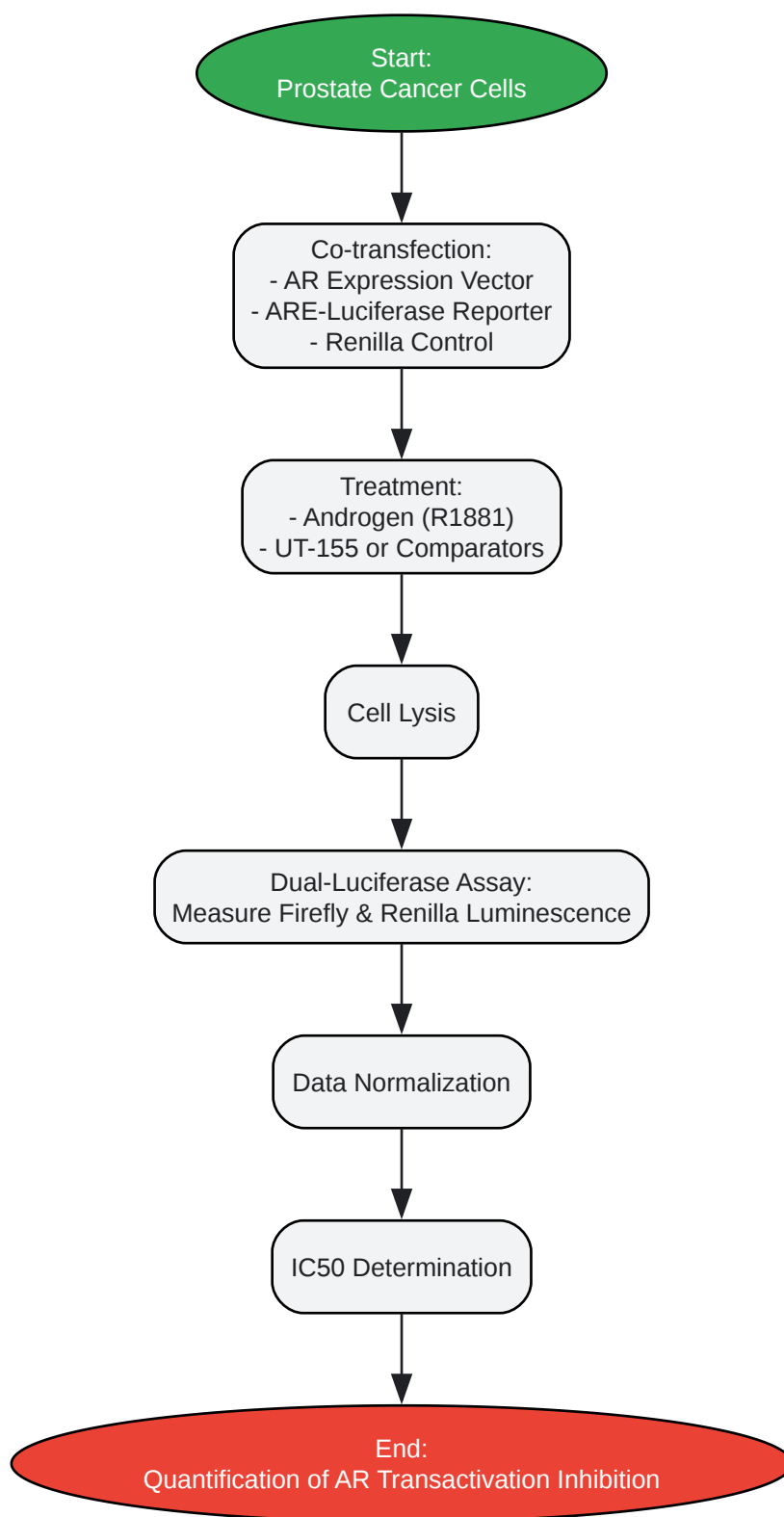
- **Cell Transfection:** Prostate cancer cells are transiently co-transfected with an AR expression vector (if endogenous levels are low) and a reporter plasmid containing a luciferase gene driven by an androgen-responsive element (ARE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
- **Compound Treatment:** After transfection, the cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of increasing concentrations of **UT-155** or comparator compounds.
- **Cell Lysis and Luciferase Measurement:** Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
- **Data Analysis:** The normalized luciferase activity is plotted against the compound concentration to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the AR-mediated reporter gene expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.







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